Root Cause Analysis & Performance Maximization
Specifications & Pricing

Smolecule

ceftolozane tazobactam dosing CRRT effluent
flow rates

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ceftolozane Sulfate

CAS No.: 936111-69-2
Cat. No.: S523134

Get Quote

Dosing Recommendations for CRRT

Based on current evidence, C/T dosing during CRRT must be adjusted to account for significant drug

clearance. The following table summarizes key dosing suggestions from clinical studies.

Patient Suggested CIT
Population / Dosing Key Considerations & Evidence
CRRT Setting Regimen

Critically lll 1.5 g (1g/0.59) Higher doses (e.g., 3 g) are recommended to ensure both
Adults to 3 g (29/19) ceftolozane and tazobactam concentrations remain above the
(General) every 8 hours [1]  MIC, especially for pathogens with higher MICs (up to 8 mg/L)
[2] [3] and to account for tazobactam's lower concentrations [1] [3].

Critically 1l 30 mg/kg every This dose was found appropriate for a 5.8 kg infant with severe
Children 8 hours [4] renal impairment on CRRT, achieving target

pharmacokinetic/pharmacodynamic (PK/PD) exposure [4].
Monte Carlo 750 mgto 1,500  Simulations indicate these doses achieve PK/PD targets across
Simulations (Ex mg every 8 a range of contemporary effluent flow rates. Dosing is primarily
Vivo Models) hours [5] dependent on effluent flow [5].
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Principles of CRRT and Drug Clearance

Optimizing antibiotic dosing during CRRT requires understanding how therapy settings influence drug

removal.

o Key Concepts:

o Effluent Flow Rate: The total volume of fluid filtered from the patient per hour (including
dialysate, replacement fluid, and fluid removal). It is the primary determinant of drug clearance
in CRRT and is often expressed in mL/kg/h [6] [7]. Higher rates increase antibiotic clearance,
potentially necessitating higher doses [7] [5].

o CRRT Modality: The clearance mechanism differs by modality [7]:

= CVVH (Convective clearance): Removes solutes via ultrafiltration. Clearance is
calculated as Sieving Coefficient (SC) x Ultrafiltrate Flow Rate.

= CVVHD (Diffusive clearance): Removes solutes via diffusion. Clearance is calculated as
Saturation Coefficient (SA) x Dialysate Flow Rate.

= CVVHDF (Both): Combines convection and diffusion.

o Sieving Coefficient (SC): For C/T, the SC is close to 1, indicating it is highly removed by
convective modalities [1]. Ex vivo studies show its transmembrane clearance approximates the
effluent flow rate [5].

o Dilution Mode: Using pre-filter replacement fluid dilutes the blood entering the filter, reducing
drug clearance. The dose may need to be adjusted using a dilution factor [6] [7].

The relationship between CRRT settings and C/T pharmacokinetics can be visualized as follows. This

diagram illustrates the primary factors you must consider when designing a dosing protocol.
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Experimental Protocol: PK Analysis in CRRT

For researchers conducting pharmacokinetic (PK) studies of C/T in patients on CRRT, here is a detailed

methodology based on published clinical analyses [4].

e 1. Patient Selection & Dosing

o Population: Critically ill patients (adults or children) with anuric acute renal failure or severe
AKI requiring CRRT and treated with C/T for multidrug-resistant Pseudomonas aeruginosa

infections.
o Dosing: Administer a defined C/T dose (e.g., 3 g for adults, 30 mg/kg for children) via
intravenous infusion over 1 hour. The dosing interval is typically every 8 hours [4] [3].

¢ 2. Blood Sampling Strategy

o Collect blood samples at critical time points to characterize the drug concentration-time curve.
For an 8-hour dosing interval, a sparse sampling protocol is recommended [4]:
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= Time Points: Pre-dose (T0), and at 1.5, 2, 4, 6, and 8 hours post-dose.
o CRRT-Specific Sampling: In addition to systemic blood, simultaneously collect samples from
the pre-filter and post-filter ports of the CRRT circuit, as well as from the effluent
(ultrafiltrate/dialysate) port [4] [1].

¢ 3. Bioanalytical Method

o Sample Handling: Centrifuge blood samples to separate plasma (e.g., 2500 rpm for 10
minutes). Store plasma at -80°C until analysis.

o Concentration Measurement: Quantify ceftolozane and tazobactam concentrations using a
validated high-performance liquid chromatography (HPLC) method with tandem mass
spectrometry (UHPLC-MS/IMS) [4] [8].

e 4. Pharmacokinetic & Statistical Analysis

o Parameter Estimation: Use non-linear mixed-effects modeling software (e.g., NONMEM) to
estimate individual PK parameters. Key parameters include clearance (CL), volume of
distribution (Vd), and half-life (t1/> g) [4].

o CRRT Clearance Calculation: For patients on CRRT, simultaneously model pre-filter, post-
filter, and effluent concentrations to estimate the clearance attributable to CRRT (CLggT)-
Integrated Dialysis Pharmacometric (IDP) methods can be applied [4].

o PKIPD Target Assessment: The primary PK/PD target for 3-lactams is the time that the
unbound drug concentration exceeds the minimum inhibitory concentration (fT > MIC). For
critically ill patients, a target of 100% fT > MIC is often desirable. Calculate the probability of
target attainment for different dosing regimens and MICs [4].

Key Takeaways for Researchers

o Effluent Flow is Critical: The effluent flow rate is the single most important operational variable
determining C/T clearance during CRRT. Dosing strategies must be developed with specific flow rates
in mind [7] [5].

¢ Standard Dosing May Be Insufficient: While a standard 1.5 g dose may maintain ceftolozane
levels, concurrent tazobactam levels may be subtherapeutic. Using a higher dose (e.g., 3 g every 8
hours) is a common and safer strategy in research protocols to avoid underdosing [1] [3].

¢ Protocol Design is Key: Robust PK studies require careful timing of blood samples from both the
patient and the CRRT circuit itself to accurately quantify total and CRRT-specific drug clearance [4].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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